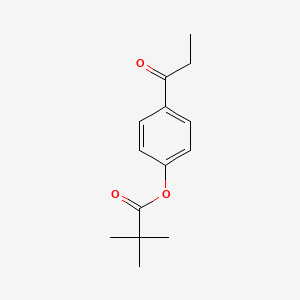

4-Propanoylphenyl 2,2-dimethylpropanoate

Description

Contextual Significance within Organic Chemistry

4-Propanoylphenyl 2,2-dimethylpropanoate emerges as a compound of interest primarily as a potential intermediate in the synthesis of more complex molecules. Its bifunctional nature, possessing both a ketone and an ester group, allows for a range of subsequent chemical transformations. The propanoyl group can undergo reactions typical of ketones, such as reduction, oxidation, or alpha-halogenation, while the pivalate (B1233124) ester can be hydrolyzed to reveal a phenolic hydroxyl group. This versatility makes it a valuable building block in multi-step organic synthesis.

Furthermore, the rigid phenyl core combined with the flexible alkyl chains of the propanoyl and pivalate groups suggests that this molecule and its derivatives could be investigated for applications in materials science. Specifically, compounds with similar structures, often referred to as phenylbenzoate esters, are known to form the basis of liquid crystal compositions. google.com.na The specific arrangement of aromatic and aliphatic moieties in this compound could impart mesomorphic properties, making it a candidate for research into new liquid crystalline materials. scispace.comresearchgate.nettandfonline.com

Historical Overview of Related Ester and Ketone Chemistries

The synthesis of this compound is rooted in two fundamental reactions in organic chemistry: Friedel-Crafts acylation and esterification.

The journey into Friedel-Crafts chemistry began in 1877 with the work of Charles Friedel and James Crafts. researchgate.net They discovered that an aromatic ring could be acylated or alkylated using an acyl halide or alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). google.com.naresearchgate.net This electrophilic aromatic substitution reaction was a monumental step in organic synthesis, allowing for the direct formation of carbon-carbon bonds on an aromatic ring. The Friedel-Crafts acylation, in particular, is crucial for the synthesis of aryl ketones, the direct precursors to compounds like this compound. A key advantage of the acylation reaction over alkylation is that the product is a deactivated ketone, which prevents further reactions on the same ring. researchgate.net

Esterification, the process of forming an ester from an alcohol and a carboxylic acid (or its derivative), has an even longer history, with the term "ester" being introduced by the German chemist Leopold Gmelin in the first half of the 19th century. nih.gov The most common method is the Fischer-Speier esterification, which involves heating a carboxylic acid and an alcohol with an acid catalyst. However, for a compound like this compound, a more efficient method involves the reaction of a phenol (B47542) with an acyl chloride, a technique that is also well-established in the synthesis of various esters, including those with applications in liquid crystals. google.com.na This method is often preferred for its high yield and the fact that it can be carried out under milder conditions.

Structural Features and Nomenclature Considerations

The systematic IUPAC name for the compound is this compound. This name precisely describes its molecular architecture. "4-Propanoylphenyl" indicates a benzene (B151609) ring substituted at the para position with a propanoyl group (a three-carbon ketone). The "2,2-dimethylpropanoate" part of the name describes the ester group, which is derived from 2,2-dimethylpropanoic acid, commonly known as pivalic acid. The ester linkage is to the oxygen atom of the phenolic group.

The key structural features of this molecule are:

Aromatic Phenyl Ring: Provides a rigid core and is a site for potential further aromatic substitution reactions.

Propanoyl Group (-C(O)CH₂CH₃): A ketone functional group that can participate in a variety of chemical transformations.

Pivalate Ester Group (-OC(O)C(CH₃)₃): A sterically hindered ester that is relatively resistant to hydrolysis, offering a stable protecting group for the phenolic hydroxyl. This bulky group can also influence the packing of molecules in the solid state or in liquid crystalline phases.

Below is a table summarizing some of the key properties of this compound.

| Property | Value |

| Molecular Formula | C₁₄H₁₈O₃ |

| Molecular Weight | 234.29 g/mol |

| CAS Number | 120703-45-9 |

| Appearance | Not widely reported, likely a solid at room temperature |

| Solubility | Expected to be soluble in common organic solvents |

Current Research Landscape and Gaps for this compound

A survey of the current scientific literature reveals that this compound is not a widely studied compound in its own right. Its primary appearance is as a cataloged chemical intermediate. There is a noticeable gap in the literature regarding the detailed investigation of its physical properties, such as its melting point, boiling point, and spectroscopic characterization beyond basic data.

The most significant research gap lies in the exploration of its potential applications. While the structural similarities to known liquid crystal precursors are apparent, there are no published studies investigating the mesomorphic behavior of this compound or its derivatives. scispace.comresearchgate.nettandfonline.com Such research would involve the synthesis of a homologous series with varying alkyl chain lengths on the propanoyl group and the characterization of their liquid crystalline phases.

Furthermore, its utility as a synthetic intermediate has not been extensively documented in academic publications. Research could be directed towards using it as a starting material for the synthesis of pharmaceuticals, agrochemicals, or other functional organic materials. For instance, the ketone functionality could be a handle for constructing more complex side chains, and the pivalate could be deprotected to allow for further derivatization of the phenolic group. The lack of dedicated research on this compound presents an opportunity for future investigations into its fundamental properties and potential applications.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-propanoylphenyl) 2,2-dimethylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3/c1-5-12(15)10-6-8-11(9-7-10)17-13(16)14(2,3)4/h6-9H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZDYREYTQIPCTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC=C(C=C1)OC(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70598186 | |

| Record name | 4-Propanoylphenyl 2,2-dimethylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70598186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120703-45-9 | |

| Record name | 4-Propanoylphenyl 2,2-dimethylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70598186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-propanoylphenyl 2,2-dimethylpropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Propanoylphenyl 2,2 Dimethylpropanoate

Esterification Reactions in the Synthesis of 4-Propanoylphenyl 2,2-dimethylpropanoate

The final step in the synthesis of this compound is the formation of the ester bond. This can be achieved through several established methods, including direct esterification, transesterification, and acylation reactions.

Direct Esterification Approaches

Direct esterification involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. In the context of synthesizing this compound, this would involve reacting 4'-hydroxypropiophenone (B143161) with pivalic acid. The process is typically catalyzed by strong mineral acids like sulfuric acid or by solid acid catalysts. For instance, metal cation-exchanged montmorillonite (B579905) nanoclays (where the metal cation can be Al³⁺, Zn²⁺, Mn²⁺, Fe³⁺, or Cu²⁺) have been shown to be effective catalysts for the esterification of phenylacetic acid with p-cresol, a reaction analogous to the one required here. nih.gov The mechanism involves the protonation of the carboxylic acid by the Brønsted acid sites on the catalyst, followed by nucleophilic attack of the phenolic hydroxyl group. nih.gov

| Reactant 1 | Reactant 2 | Catalyst Example | Key Feature |

| 4'-Hydroxypropiophenone | Pivalic Acid | Metal Cation-Exchanged Montmorillonite Nanoclay | Heterogeneous catalysis, environmentally friendly. nih.gov |

| 4'-Hydroxypropiophenone | Pivalic Acid | Sulfuric Acid | Homogeneous catalysis, traditional method. |

Transesterification Pathways

Transesterification is an equilibrium-controlled reaction where the alkoxy group of an ester is exchanged with that of an alcohol. For the synthesis of this compound, a potential pathway involves reacting 4'-hydroxypropiophenone with a pivalate (B1233124) ester, such as methyl pivalate or ethyl pivalate, in the presence of a catalyst. This method can be catalyzed by acids, bases, or various metal catalysts. masterorganicchemistry.com

Alkali metal species, such as potassium carbonate (K₂CO₃), have been demonstrated to be efficient catalysts for the transesterification of aryl esters with phenols. rsc.org The reaction can proceed under relatively mild conditions. For example, the transesterification of pyridin-2-yl 2-methylbenzoate (B1238997) with phenol (B47542) has been achieved with high yield using a catalytic amount of K₂CO₃. rsc.org Another approach involves the use of diphenyl carbonate as a sustainable reagent in the presence of a tertiary amine base like DBU, TBD, or DMAP. rsc.org This method first forms a phenyl ester from a carboxylic acid, which can then undergo transesterification. rsc.org

| Reactant 1 | Reactant 2 | Catalyst Example | Reaction Conditions |

| 4'-Hydroxypropiophenone | Methyl Pivalate | K₂CO₃ | 60-120 °C rsc.org |

| 4'-Hydroxypropiophenone | Diphenyl Carbonate (in-situ ester formation) | DBU, TBD, or DMAP | >100 °C, neat conditions rsc.org |

Acylation Reactions Involving Phenolic Precursors

A highly efficient and common method for synthesizing this compound is the acylation of 4'-hydroxypropiophenone with a reactive derivative of pivalic acid, most notably pivaloyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. A documented synthesis route involves the reaction of 4'-hydroxypropiophenone with pivaloyl chloride in tetrahydrofuran (B95107), using sodium hydride as the base, which proceeds for 2 hours to give a quantitative yield. researchgate.net

Another variation of acylation involves the use of pivalic anhydride (B1165640). The esterification of phenols with carboxylic acids can be mediated by pivalic anhydride in the presence of sodium thiosulfate, offering a simple pathway to phenolic esters. arkat-usa.org

| Phenolic Precursor | Acylating Agent | Base/Catalyst | Solvent | Yield |

| 4'-Hydroxypropiophenone | Pivaloyl Chloride | Sodium Hydride | Tetrahydrofuran | 100% researchgate.net |

| 4'-Hydroxypropiophenone | Pivalic Anhydride | Sodium Thiosulfate | DMF | Good |

Precursor Synthesis of the 4-Propanoylphenyl Moiety

The availability of the key intermediate, 4'-hydroxypropiophenone, is crucial for the synthesis of the final product. This precursor can be synthesized through various established organic reactions.

Synthesis of 4'-Hydroxypropiophenone Derivatives

4'-Hydroxypropiophenone is a well-known compound and its synthesis has been approached through several methods. arkat-usa.orgtu-clausthal.de One of the primary methods is the Fries rearrangement of phenyl propionate (B1217596). arkat-usa.org This reaction involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, typically catalyzed by a Lewis acid like aluminum chloride.

Another significant route is the Friedel-Crafts acylation of phenol with propionyl chloride. This reaction can yield a mixture of ortho and para isomers, with the para isomer (4'-hydroxypropiophenone) often being the major product. A reported method using this approach, however, resulted in a relatively low yield of 50%, and required a twofold excess of aluminum chloride relative to propionyl chloride. mdpi.com A Chinese patent describes a two-step process where phenol is first reacted with propionyl chloride in the presence of a weak base to form phenyl propionate, which is then subjected to a rearrangement using methanesulfonic acid to yield 4'-hydroxypropiophenone. mdpi.com

| Starting Material | Reagent(s) | Reaction Type | Key Features |

| Phenyl Propionate | Aluminum Chloride | Fries Rearrangement | Classic method for hydroxy aryl ketones. arkat-usa.org |

| Phenol | Propionyl Chloride, Aluminum Chloride | Friedel-Crafts Acylation | Direct but can have low yield and high catalyst load. mdpi.com |

| Phenol, Propionyl Chloride | Weak base, then Methanesulfonic Acid | Acylation followed by Rearrangement | Milder conditions for rearrangement. mdpi.com |

Approaches to Substituted Propiophenone (B1677668) Structures

The synthesis of propiophenone and its substituted derivatives is a fundamental transformation in organic chemistry. The Friedel-Crafts reaction is a cornerstone method, involving the acylation of an aromatic ring (like benzene (B151609) or its derivatives) with propionyl chloride or propionic anhydride in the presence of a Lewis acid catalyst. rsc.orgorganic-chemistry.org

Commercially, propiophenone can also be prepared by the ketonization of benzoic acid and propionic acid over catalysts like calcium acetate (B1210297) and alumina (B75360) at high temperatures (450–550 °C). organic-chemistry.org Furthermore, a vapor-phase cross-decarboxylation process offers an alternative route. rsc.org For the synthesis of more complex substituted propiophenones, methods such as the bimolecular nucleophilic substitution between an α-halopropiophenone and a suitable nucleophile have been developed.

Precursor Synthesis of the 2,2-Dimethylpropanoate Moiety

The 2,2-dimethylpropanoate group, also known as the pivaloate or pivaloyl group, is a critical component of the target molecule. Its synthesis begins with the formation of pivalic acid or its derivatives, which are then converted into more reactive species suitable for esterification.

Synthesis of Pivalic Acid Derivatives

Pivalic acid (2,2-dimethylpropionic acid) is a key chemical raw material characterized by a sterically bulky tert-butyl group attached to the carboxyl function. guidechem.com Its unique structure makes direct synthesis challenging; for instance, hydrolysis of the corresponding nitrile is hindered, and the Grignard reaction with carbon dioxide is complicated by competing elimination reactions. guidechem.com Nevertheless, several viable industrial and laboratory-scale synthetic routes have been established.

Common methods for producing pivalic acid include:

The Koch-Haaf Reaction : This is one of the most frequently used methods, involving the reaction of isobutanol with carbon monoxide under pressure in the presence of a strong acid catalyst like hydrofluoric acid (HF). guidechem.com Yields can be as high as 91.2%. guidechem.com

Oxidation of Pivaldehyde : Pivalic acid can be prepared from pivaldehyde via the Cannizzaro disproportionation reaction, which involves treating the aldehyde with a strong base like sodium hydroxide (B78521) at high temperatures (e.g., 240°C). guidechem.com

From Pinacolone (B1678379) : A haloform reaction using pinacolone as the starting material can produce pivalic acid. guidechem.com The reaction with sodium hypobromite (B1234621) in a sodium hydroxide solution proceeds under mild conditions (60°C) and can achieve yields of around 80%. guidechem.com

Once obtained, pivalic acid can be converted into more reactive derivatives, such as pivalic anhydride. Pivalic anhydride serves as an effective reagent in acylation reactions, including direct amidation and esterification. organic-chemistry.orgrsc.org

Table 1: Selected Synthetic Routes to Pivalic Acid

| Starting Material | Key Reagents | Reaction Type | Reported Yield |

|---|---|---|---|

| Isobutanol | CO, HF | Koch-Haaf Reaction | 91.2% |

| Pivaldehyde | NaOH | Cannizzaro Reaction | - |

| Pinacolone | NaOBr, NaOH | Haloform Reaction | 80% |

Routes to 2,2-Dimethylpropanoyl Halides

For esterification, carboxylic acids are often converted to more reactive acyl halides. 2,2-Dimethylpropanoyl chloride, commonly known as pivaloyl chloride, is a primary reactant for synthesizing this compound. lookchem.com

The conversion of carboxylic acids to acyl chlorides is a standard transformation in organic synthesis. A common and effective method involves treating the carboxylic acid with thionyl chloride (SOCl₂). libretexts.org This reaction is particularly advantageous because the by-products, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the desired pivaloyl chloride. libretexts.org

Alternative reagents for preparing acyl halides from carboxylic acids include phosphorus tribromide (PBr₃) for acyl bromides and other halogenating agents like oxalyl chloride. libretexts.org

Catalytic Methodologies for the Synthesis of this compound

The final step in the synthesis is the esterification of the phenolic hydroxyl group of 4-hydroxypropiophenone with a pivalic acid derivative, typically pivaloyl chloride or pivalic anhydride. This transformation is generally facilitated by a catalyst to enhance reaction rates and yields.

Acid Catalysis

Acid catalysts, including both Brønsted and Lewis acids, are effective in promoting the acylation of alcohols and phenols. Inexpensive phosphoric acid (H₃PO₄) has been shown to catalyze the acylation of alcohols with acid anhydrides. organic-chemistry.org

Lewis acids are also widely employed. Bismuth(III) triflate (Bi(OTf)₃) is a notable catalyst for the mild acylation of alcohols, including sterically hindered ones, using anhydrides like pivalic anhydride. organic-chemistry.org Another efficient Lewis acid catalyst for this type of transformation is vanadyl triflate, which promotes the nucleophilic acyl substitution of anhydrides with high chemoselectivity. organic-chemistry.org

Table 2: Examples of Acid Catalysts for Acylation Reactions

| Catalyst | Acylating Agent | Substrate Type | Reference |

|---|---|---|---|

| Phosphoric Acid (H₃PO₄) | Acid Anhydrides | Alcohols | organic-chemistry.org |

| Bismuth(III) Triflate (Bi(OTf)₃) | Pivalic Anhydride | Sterically Demanding Alcohols | organic-chemistry.org |

| Vanadyl Triflate | Acid Anhydrides | Alcohols, Amines, Thiols | organic-chemistry.org |

Base Catalysis

Base-catalyzed or base-mediated esterification is a highly effective method, particularly when using reactive acylating agents like pivaloyl chloride. A documented synthesis of this compound involves the reaction of 4-hydroxypropiophenone with pivaloyl chloride in the presence of sodium hydride (NaH), a strong, non-nucleophilic base. lookchem.com The reaction is conducted in a solvent such as tetrahydrofuran (THF) and achieves a quantitative yield. lookchem.com The role of the base is to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion that readily attacks the electrophilic carbonyl carbon of pivaloyl chloride.

Other bases, such as 4-(N,N-Dimethylamino)pyridine (DMAP), are commonly used as catalysts in acylation reactions, often in conjunction with an acid anhydride. organic-chemistry.org

Metal-Free Catalysis in Ester Synthesis

In a move toward greener chemistry, significant research has focused on developing catalytic systems that avoid the use of metals. thechemicalengineer.com Several metal-free approaches have been developed for ester synthesis, which could be applied to the production of compounds like this compound.

One such system employs tetramethylammonium (B1211777) methyl carbonate (TMC), which reacts with an alcohol to generate an alkoxide ion. thechemicalengineer.com This alkoxide then acts as a nucleophile in a trans-esterification reaction to create the desired complex ester. thechemicalengineer.com This catalyst is noted for being recyclable and an example of green chemistry. thechemicalengineer.com

Another metal-free method involves the use of a Na₂CO₃/15-crown-5 couple to mediate the direct acylation of alcohols with acyl cyanides. nih.govfrontiersin.org This protocol is operationally simple and proceeds with high efficiency under metal-free conditions. nih.govfrontiersin.org Furthermore, the arylation of carboxylic acids with diaryliodonium salts provides a rapid, metal-free route to aryl esters in high yields, tolerating a range of functional groups and steric hindrance. acs.org

Regioselective Synthesis Strategies

The regioselective synthesis of this compound is a critical aspect of its production, ensuring the correct isomeric product is formed. A key intermediate in this synthesis is 4-hydroxypropiophenone. The regioselective synthesis of this intermediate is often achieved through a Fries rearrangement of a phenolic ester, such as phenyl propionate.

The Fries rearrangement is a well-established organic reaction that converts a phenolic ester to a hydroxy aryl ketone using a Lewis acid catalyst. wikipedia.orgbyjus.com The reaction proceeds via the migration of the acyl group from the phenolic oxygen to the aryl ring. wikipedia.org The regioselectivity of this rearrangement, yielding either the ortho or para isomer, is influenced by reaction conditions such as temperature and solvent. wikipedia.orgbyjus.com

A common approach involves the initial formation of phenyl propionate from phenol and propionyl chloride. This is followed by the Fries rearrangement to yield 4-hydroxypropiophenone. The final step is the regioselective O-acylation of 4-hydroxypropiophenone with pivaloyl chloride to produce this compound. The selectivity in this step is crucial to ensure the pivaloyl group attaches to the phenolic hydroxyl group.

A two-step synthesis for the precursor, 4-hydroxypropiophenone, has been detailed in patent literature. This process involves:

The reaction of phenol with propionyl chloride in the presence of a weak base to form phenyl propionate.

A subsequent Fries rearrangement of the phenyl propionate using a catalyst like methanesulfonic acid to produce 4-hydroxypropiophenone with good yield and selectivity.

The regioselectivity of the Fries rearrangement is highly dependent on the reaction parameters as illustrated in the table below.

Table 1: Influence of Reaction Conditions on the Regioselectivity of the Fries Rearrangement

| Reaction Condition | Effect on Regioselectivity | Predominant Product |

|---|---|---|

| Low Temperature | Favors the thermodynamically more stable product. | Para-isomer (4-hydroxypropiophenone) |

| High Temperature | Favors the kinetically controlled product. | Ortho-isomer (2-hydroxypropiophenone) |

| Polar Solvents | Can favor the formation of the para-isomer. | Para-isomer (4-hydroxypropiophenone) |

| Non-polar Solvents | Can favor the formation of the ortho-isomer. | Ortho-isomer (2-hydroxypropiophenone) |

Sustainable Synthesis Strategies for this compound

In recent years, the development of sustainable synthetic methods has become a major focus in chemical manufacturing. For the synthesis of this compound, several green chemistry approaches can be employed, particularly in the esterification step. These strategies aim to reduce the environmental impact by using less hazardous reagents, minimizing waste, and employing milder reaction conditions.

One promising sustainable approach is the use of lipase-catalyzed esterification. Lipases are enzymes that can catalyze the formation of esters in non-aqueous media with high selectivity, often under mild conditions. mdpi.comnih.govnih.gov This biocatalytic method avoids the use of harsh acidic or basic catalysts and can lead to high yields of the desired product. nih.gov For instance, the esterification of 4-hydroxypropiophenone with pivalic acid or its derivatives can be efficiently catalyzed by immobilized lipases. nih.gov

Another green strategy is the implementation of solvent-free reaction conditions. jetir.orgjmchemsci.comnih.gov By eliminating the solvent, the process becomes more environmentally friendly and cost-effective. The reaction between 4-hydroxypropiophenone and pivalic anhydride can be carried out at elevated temperatures without a solvent, often with high efficiency. jetir.org This approach not only reduces waste but can also simplify the purification process.

The use of solid acid catalysts is another avenue for sustainable synthesis. jocpr.com These catalysts can be easily separated from the reaction mixture and potentially reused, which aligns with the principles of green chemistry. For example, a porous phenolsulfonic acid-formaldehyde (PSF) resin has shown excellent performance in the esterification of fatty acids and could be adapted for the synthesis of phenolic esters like this compound.

The following table summarizes various sustainable approaches for the synthesis of phenolic esters, which are applicable to the production of this compound.

Table 2: Comparison of Sustainable Synthesis Strategies for Phenolic Esters

| Strategy | Catalyst | Solvent | Key Advantages | Potential Yield |

|---|---|---|---|---|

| Lipase-Catalyzed Esterification | Immobilized Lipase (e.g., Novozym 435) | Organic Solvent or Solvent-free | High selectivity, mild conditions, biodegradable catalyst. mdpi.comnih.gov | Good to Excellent |

| Solvent-Free Synthesis | None or Solid Acid/Base | None | Reduced waste, lower cost, simplified purification. jetir.orgjmchemsci.com | High to Excellent |

| Solid Acid Catalysis | Porous Phenolsulfonic Acid-Formaldehyde (PSF) Resin | None or High-boiling solvent | Catalyst is reusable, environmentally friendly. jocpr.com | Good to High |

| Mechanochemistry | Iodine/Potassium Iodide | Solvent-free (Ball-milling) | Rapid reaction times at room temperature, energy-efficient. nih.gov | Good to High |

Mechanistic Investigations of Reactions Involving 4 Propanoylphenyl 2,2 Dimethylpropanoate

Hydrolytic Pathways of 4-Propanoylphenyl 2,2-dimethylpropanoate

The hydrolysis of the ester bond in this compound to yield 4-propanoylphenol and 2,2-dimethylpropanoic acid (pivalic acid) can be catalyzed by either acid or base. The mechanisms and kinetics of these pathways are distinct.

Acid-Catalyzed Hydrolysis Mechanisms

Under acidic conditions, the hydrolysis of this compound is expected to proceed via a series of reversible steps, characteristic of the AAC2 (acid-catalyzed, acyl-oxygen cleavage, bimolecular) mechanism. wikipedia.orgyoutube.com

The generally accepted mechanism involves the following steps:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the ester's carbonyl oxygen by a hydronium ion (H₃O⁺). This step increases the electrophilicity of the carbonyl carbon. youtube.com

Nucleophilic Attack by Water: A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the newly added hydroxyl group to the oxygen of the original ester linkage.

Elimination of the Leaving Group: The protonated leaving group (4-propanoylphenol) is eliminated from the tetrahedral intermediate.

Deprotonation: Finally, deprotonation of the resulting protonated carboxylic acid regenerates the acid catalyst and yields the final carboxylic acid product (2,2-dimethylpropanoic acid).

The rate of this reaction is typically dependent on the concentration of both the ester and the acid catalyst. copernicus.org The presence of the electron-withdrawing propanoyl group at the para position of the phenyl ring is expected to have a modest influence on the hydrolysis rate.

Base-Catalyzed Hydrolysis Mechanisms

In the presence of a strong base, such as hydroxide (B78521) (OH⁻), the hydrolysis of this compound is anticipated to follow the BAC2 (base-catalyzed, acyl-oxygen cleavage, bimolecular) mechanism. nih.govepa.gov This pathway is generally irreversible.

The key steps of the base-catalyzed mechanism are:

Nucleophilic Attack by Hydroxide: The hydroxide ion, a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate with a negative charge on the oxygen atom.

Elimination of the Leaving Group: The tetrahedral intermediate then collapses, reforming the carbonyl double bond and eliminating the 4-propanoylphenoxide ion as the leaving group.

The rate of base-catalyzed hydrolysis is typically first-order with respect to both the ester and the hydroxide ion. nih.gov The bulky 2,2-dimethylpropyl (pivaloyl) group may sterically hinder the approach of the nucleophile to the carbonyl carbon, potentially leading to a slower reaction rate compared to less hindered esters. nih.gov

Kinetic Studies of Hydrolysis

For acid-catalyzed hydrolysis, the rate law is generally expressed as: Rate = k[Ester][H⁺]

For base-catalyzed hydrolysis, the rate law is: Rate = k[Ester][OH⁻]

A hypothetical data table for the base-catalyzed hydrolysis could be constructed by measuring the concentration of the ester at various time points in the presence of a known concentration of hydroxide.

Hypothetical Kinetic Data for Base-Catalyzed Hydrolysis

| Time (s) | [Ester] (M) | ln([Ester]) |

|---|---|---|

| 0 | 0.100 | -2.303 |

| 60 | 0.085 | -2.465 |

| 120 | 0.072 | -2.631 |

| 180 | 0.061 | -2.797 |

| 240 | 0.052 | -2.957 |

Please note: The data in this table is hypothetical and for illustrative purposes only. Specific experimental data for this compound is not available in the public domain.

Thermally Induced Rearrangements of this compound

Upon heating, particularly in the presence of a Lewis acid catalyst, this compound is expected to undergo a Fries rearrangement. wikipedia.orgorganic-chemistry.orgsigmaaldrich.com This reaction involves the migration of the acyl group (2,2-dimethylpropanoyl) from the ester oxygen to the aromatic ring, yielding ortho- and para-hydroxyaryl ketone isomers.

The widely accepted mechanism for the Fries rearrangement proceeds through the following steps:

Coordination of the Lewis Acid: A Lewis acid, such as aluminum chloride (AlCl₃), coordinates to the carbonyl oxygen of the ester group.

Formation of an Acylium Ion: This coordination weakens the ester C-O bond, leading to its cleavage and the formation of a free acylium carbocation (the 2,2-dimethylpropanoyl cation) and an aluminum phenoxide complex.

Electrophilic Aromatic Substitution: The acylium ion then acts as an electrophile and attacks the electron-rich aromatic ring of the phenoxide in an electrophilic aromatic substitution reaction. The substitution can occur at the positions ortho or para to the hydroxyl group.

Work-up: Aqueous work-up liberates the final hydroxyaryl ketone products.

The regioselectivity of the Fries rearrangement is often temperature-dependent. Low temperatures tend to favor the formation of the para-isomer, which is often the thermodynamically more stable product. wikipedia.org Higher temperatures can favor the formation of the ortho-isomer, which can be kinetically favored and is often stabilized by chelation with the Lewis acid catalyst. wikipedia.org The steric bulk of the migrating 2,2-dimethylpropanoyl group may also influence the ortho/para product ratio.

Photochemical Reactions of the this compound Chromophore

The 4-propanoylphenyl moiety of the molecule contains a benzophenone-like chromophore, which is known to exhibit rich photochemistry. Upon absorption of ultraviolet (UV) light, the carbonyl group can undergo an n → π* electronic transition, promoting the molecule to an excited singlet state, which can then undergo intersystem crossing to a more stable triplet state.

The excited triplet state of the ketone is a diradical and can participate in several photochemical reactions, including:

Photoreduction: In the presence of a hydrogen-donating solvent (e.g., 2-propanol), the excited ketone can abstract a hydrogen atom, leading to the formation of a ketyl radical. Dimerization of two ketyl radicals would yield a pinacol-type product.

Paterno-Büchi Reaction: In the presence of an alkene, the excited ketone can undergo a [2+2] cycloaddition to form an oxetane.

The specific photochemical pathway will depend on the reaction conditions, including the wavelength of light used, the solvent, and the presence of other reactants.

Electrophilic and Nucleophilic Reactivity of the this compound Scaffold

The aromatic ring of this compound is subject to both electrophilic and nucleophilic attack, with the regioselectivity being governed by the electronic properties of the substituents.

Nucleophilic Aromatic Substitution: The presence of the strongly electron-withdrawing propanoyl group can activate the aromatic ring towards nucleophilic aromatic substitution, particularly at the positions ortho and para to it. youtube.comnih.govyoutube.comlibretexts.org In the case of this compound, the positions ortho to the propanoyl group are also ortho and meta to the ester group. A strong nucleophile could potentially displace a suitable leaving group (if one were present on the ring) at these positions. The reaction would proceed through a Meisenheimer complex, a resonance-stabilized anionic intermediate. libretexts.org

Reactivity of the Phenyl Ring

The phenyl ring of this compound is susceptible to electrophilic aromatic substitution (EAS), a fundamental class of reactions for aromatic compounds. youtube.comucalgary.ca The regiochemical outcome of such reactions is governed by the electronic effects of the two substituents already present on the ring: the propanoyl group and the 2,2-dimethylpropanoate (pivaloate) group.

Directing Effects of Substituents: The propanoyl group (-COC₂H₅) is an electron-withdrawing group due to the electronegativity of the carbonyl oxygen. This deactivates the ring towards electrophilic attack and directs incoming electrophiles to the meta position. organicchemistrytutor.comyoutube.com Conversely, the pivaloate group (-OCOC(CH₃)₃) is an activating group. The oxygen atom directly attached to the ring can donate a lone pair of electrons through resonance, enriching the electron density of the ring, particularly at the ortho and para positions. lumenlearning.comwikipedia.orgsigmaaldrich.com Therefore, it is classified as an ortho, para-director.

The simultaneous presence of a meta-director and an ortho, para-director leads to a competitive scenario. In general, activating groups have a stronger directing influence than deactivating groups. Thus, for electrophilic aromatic substitution on this compound, the incoming electrophile would be predominantly directed to the positions ortho to the pivaloate group (positions 3 and 5), as the para position is already occupied by the propanoyl group.

| Substituent Group | Electronic Effect | Directing Influence |

| Propanoyl (-COC₂H₅) | Electron-withdrawing, Deactivating | meta |

| Pivaloate (-OCOC(CH₃)₃) | Electron-donating, Activating | ortho, para |

Fries Rearrangement: A significant reaction pertinent to the phenyl ester moiety is the Fries rearrangement. organic-chemistry.orgyoutube.com This reaction involves the intramolecular migration of the acyl group (the pivaloyl group in this case) from the ester oxygen to the aromatic ring, typically catalyzed by a Lewis acid like aluminum chloride (AlCl₃). organic-chemistry.orglibretexts.org The reaction proceeds through the formation of an acylium ion intermediate, which then acts as an electrophile and attacks the aromatic ring. organic-chemistry.orglibretexts.org

The Fries rearrangement of this compound would be expected to yield a mixture of ortho and para hydroxyaryl ketones. Since the para position relative to the hydroxyl group is already substituted with the propanoyl group, the primary product would be 2-hydroxy-5-propanoyl-tert-butyl-ketone, resulting from migration to the ortho position. Reaction conditions, such as temperature and solvent polarity, can influence the regioselectivity, with lower temperatures generally favoring the para product and higher temperatures favoring the ortho product. organic-chemistry.org

Reactivity of the Propanoyl Group

The propanoyl group features a carbonyl carbon, which is electrophilic, and α-hydrogens (on the methylene (B1212753) group, -CH₂-), which exhibit acidity. libretexts.orgyoutube.com The reactivity of this group is centered on these two features.

Enolization and α-Carbon Reactions: The presence of the carbonyl group makes the α-hydrogens acidic, allowing for their removal by a base to form a resonance-stabilized enolate anion. mdpi.comlibretexts.org In the presence of an acid, the ketone can tautomerize to its enol form. youtube.commdpi.com This formation of an enol or enolate is a critical first step for many reactions at the α-carbon. libretexts.org

One such reaction is α-halogenation . In the presence of an acid or base and a halogen (Cl₂, Br₂, or I₂), the α-hydrogens can be substituted with a halogen atom. youtube.comyoutube.com The acid-catalyzed mechanism proceeds through the nucleophilic attack of the enol on the halogen. youtube.com The base-promoted reaction involves the attack of the more nucleophilic enolate on the halogen. youtube.com For this compound, this would result in the formation of 4-(1-halo-1-propanoyl)phenyl 2,2-dimethylpropanoate.

| Reaction Type | Reagents | Key Intermediate | Product Type |

| α-Halogenation (Acid-catalyzed) | HX, X₂ | Enol | α-Haloketone |

| α-Halogenation (Base-promoted) | B⁻, X₂ | Enolate | α-Haloketone |

| Aldol Condensation | Base or Acid | Enolate or Enol | β-Hydroxyketone |

The enolate can also act as a nucleophile in aldol-type condensation reactions , attacking the carbonyl carbon of another aldehyde or ketone to form a new carbon-carbon bond.

Cleavage Mechanisms at the Ester Linkage

The ester linkage in this compound is susceptible to cleavage, primarily through hydrolysis, which can be catalyzed by either acid or base. This process, known as saponification in the case of base catalysis, results in the breaking of the acyl-oxygen bond.

Base-Catalyzed Hydrolysis (Saponification): In the presence of a strong base, such as sodium hydroxide (NaOH), the hydroxide ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester. This is typically a bimolecular acyl substitution (BAc2) mechanism. The attack forms a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling the phenoxide ion as the leaving group. The reaction is effectively irreversible because the acidic carboxylic acid formed is immediately deprotonated by the base to form a carboxylate salt, and the phenoxide is a relatively stable leaving group.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction is reversible and is the reverse of Fischer esterification. The mechanism typically proceeds via the AAc2 pathway. The first step involves the protonation of the carbonyl oxygen by an acid catalyst (e.g., H₃O⁺), which activates the carbonyl group, making it more electrophilic. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Following proton transfers, the phenol (B47542) is eliminated as the leaving group, and deprotonation of the resulting species yields the carboxylic acid and regenerates the acid catalyst.

| Catalyst | Key Steps | Intermediate | Products |

| Base (e.g., NaOH) | 1. Nucleophilic attack by OH⁻2. Formation of tetrahedral intermediate3. Elimination of phenoxide leaving group4. Deprotonation of carboxylic acid | Tetrahedral alkoxide | Carboxylate salt and Phenol |

| Acid (e.g., H₂SO₄) | 1. Protonation of carbonyl oxygen2. Nucleophilic attack by H₂O3. Proton transfers4. Elimination of phenol leaving group | Tetrahedral oxonium ion | Carboxylic acid and Phenol |

The bulky tert-butyl group of the pivaloate ester provides significant steric hindrance around the carbonyl carbon, which can slow down the rate of nucleophilic attack compared to less hindered esters like acetates or benzoates.

Advanced Spectroscopic and Analytical Characterization of 4 Propanoylphenyl 2,2 Dimethylpropanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of 4-Propanoylphenyl 2,2-dimethylpropanoate

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical environment of atomic nuclei, primarily ¹H and ¹³C, the precise connectivity and spatial arrangement of atoms can be determined.

Proton (¹H) NMR Studies

Proton (¹H) NMR spectroscopy of this compound reveals distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The expected chemical shifts (δ) are influenced by the electronic environment of each proton.

The ¹H NMR spectrum is predicted to show the following key signals:

Aromatic Protons: The para-substituted benzene (B151609) ring gives rise to two distinct signals, appearing as doublets due to coupling with their adjacent protons. The protons ortho to the propanoyl group are expected to be deshielded and resonate at a higher chemical shift compared to the protons ortho to the ester group.

Propanoyl Group Protons: The ethyl group of the propanoyl moiety will exhibit a quartet for the methylene (B1212753) (-CH₂-) protons, coupled to the three methyl protons, and a triplet for the terminal methyl (-CH₃) protons, coupled to the two methylene protons.

2,2-dimethylpropanoate Group Protons: The nine equivalent protons of the tert-butyl group will appear as a sharp singlet, as there are no adjacent protons for coupling.

Predicted ¹H NMR Data for this compound

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic Protons (ortho to -C(O)CH₂CH₃) | ~8.0 | Doublet | 2H |

| Aromatic Protons (ortho to -OC(O)C(CH₃)₃) | ~7.2 | Doublet | 2H |

| Propanoyl -CH₂- | ~3.0 | Quartet | 2H |

| Propanoyl -CH₃ | ~1.2 | Triplet | 3H |

| 2,2-dimethylpropanoate -C(CH₃)₃ | ~1.4 | Singlet | 9H |

Carbon-13 (¹³C) NMR Studies

Carbon-13 (¹³C) NMR spectroscopy provides valuable information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the spectrum.

The predicted ¹³C NMR spectrum will feature signals for:

Carbonyl Carbons: Two distinct signals are expected for the ketone and ester carbonyl carbons, with the ketone carbonyl typically appearing at a lower field (higher ppm value).

Aromatic Carbons: Four signals are anticipated for the aromatic carbons due to the para-substitution pattern. The carbons bearing the substituents will have distinct chemical shifts from the protonated aromatic carbons.

Aliphatic Carbons: Signals corresponding to the methylene and methyl carbons of the propanoyl group, and the quaternary and methyl carbons of the 2,2-dimethylpropanoate group will be observed.

Predicted ¹³C NMR Data for this compound

| Signal Assignment | Predicted Chemical Shift (δ, ppm) |

| Ketone Carbonyl (-C (O)CH₂CH₃) | ~200 |

| Ester Carbonyl (-OC (O)C(CH₃)₃) | ~177 |

| Aromatic Carbon (C-O) | ~155 |

| Aromatic Carbon (C-C(O)) | ~135 |

| Aromatic Carbons (CH) | ~130, ~122 |

| Propanoyl -CH₂- | ~32 |

| Propanoyl -CH₃ | ~8 |

| 2,2-dimethylpropanoate Quaternary C | ~39 |

| 2,2-dimethylpropanoate -CH₃ | ~27 |

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the ¹H and ¹³C NMR signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton couplings. sdsu.edu For this compound, COSY would show correlations between the aromatic protons on adjacent carbons and between the methylene and methyl protons of the propanoyl group.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment identifies direct one-bond correlations between protons and the carbons they are attached to. sdsu.eduresearchgate.net It would link the proton signals to their corresponding carbon signals in the ¹³C NMR spectrum, for instance, connecting the aromatic proton signals to their respective aromatic carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. sdsu.eduresearchgate.net This is crucial for identifying quaternary carbons and confirming the connectivity of the functional groups. For example, HMBC would show correlations from the propanoyl methylene protons to the ketone carbonyl carbon and the adjacent aromatic carbon. Similarly, correlations from the tert-butyl protons to the ester carbonyl carbon would be expected.

These 2D NMR techniques, when used in concert, provide a detailed and robust structural elucidation of this compound.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis of this compound

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are particularly useful for identifying functional groups and providing a "fingerprint" of the molecule.

Characteristic Vibrational Frequencies of Ester and Ketone Carbonyls

The most prominent features in the IR spectrum of this compound are the stretching vibrations of the two carbonyl groups.

Ketone Carbonyl (C=O): The stretching vibration of the ketone carbonyl group is expected to appear in the range of 1680-1700 cm⁻¹. The conjugation with the aromatic ring lowers the frequency compared to a simple aliphatic ketone.

Ester Carbonyl (C=O): The ester carbonyl stretch typically appears at a higher frequency than that of a ketone. For this compound, it is predicted to be in the region of 1750-1770 cm⁻¹. The electron-withdrawing effect of the phenoxy group increases the double bond character of the ester carbonyl, leading to a higher vibrational frequency. echemi.comic.ac.uklibretexts.org

These two distinct carbonyl absorption bands are a key diagnostic feature in the IR spectrum.

Predicted Carbonyl Vibrational Frequencies

| Functional Group | Predicted IR Frequency (cm⁻¹) |

| Ketone C=O Stretch | 1680 - 1700 |

| Ester C=O Stretch | 1750 - 1770 |

Analysis of Aromatic Ring Vibrations

The aromatic ring exhibits several characteristic vibrational modes in both IR and Raman spectra.

C-H Stretching: The aromatic C-H stretching vibrations are typically observed in the region of 3000-3100 cm⁻¹.

C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring usually appear as a series of bands in the 1450-1600 cm⁻¹ region.

C-H Bending: Out-of-plane C-H bending vibrations are characteristic of the substitution pattern on the benzene ring. For a para-substituted ring, a strong absorption is expected in the 800-850 cm⁻¹ range.

Raman spectroscopy is particularly sensitive to the symmetric vibrations of the aromatic ring, providing complementary information to the IR spectrum. The analysis of these vibrational modes further confirms the presence and substitution pattern of the aromatic ring in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Characteristics of this compound

UV-Vis spectroscopy is a pivotal technique for probing the electronic transitions within a molecule. For this compound, this analysis focuses on the π-π* transitions characteristic of its aromatic system and the influence of solvent polarity on its absorption profile.

Characterization of π-π* Transitions

The UV-Vis spectrum of this compound is dominated by absorptions arising from π-π* transitions within the phenyl ring and the propanoyl group. The conjugated system, which includes the benzene ring and the carbonyl group of the propanoyl moiety, gives rise to distinct absorption bands. Molecules with such chromophores typically exhibit strong absorption in the UV region. lookchem.com The ester group, while containing a carbonyl, is less influential on the primary absorption bands compared to the conjugated ketone.

The electronic transitions of interest involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. The presence of the propanoyl substituent on the phenyl ring modifies the energy levels of these orbitals compared to unsubstituted benzene, typically shifting the absorption maxima to longer wavelengths (a bathochromic shift).

A hypothetical UV-Vis absorption data table for this compound in a non-polar solvent like cyclohexane (B81311) is presented below. This data is illustrative and based on the expected spectral characteristics of similar aromatic ketones.

Table 1: Hypothetical UV-Vis Absorption Data for this compound in Cyclohexane

| Wavelength (λmax, nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition |

| ~245 | ~13,000 | π → π* (Primary band) |

| ~280 | ~1,500 | π → π* (Secondary band) |

| ~320 | ~100 | n → π* |

Solvent Effects on Absorption Maxima

The polarity of the solvent can significantly influence the UV-Vis absorption spectrum of a compound. This phenomenon, known as solvatochromism, arises from differential stabilization of the ground and excited states of the molecule by the solvent.

For π-π* transitions, an increase in solvent polarity generally leads to a small bathochromic (red) shift, as the more polar excited state is stabilized to a greater extent than the ground state. Conversely, for n-π* transitions, which involve the non-bonding electrons of the carbonyl oxygen, an increase in solvent polarity typically results in a hypsochromic (blue) shift. This is because the non-bonding electrons can interact with polar solvent molecules via dipole-dipole interactions or hydrogen bonding, lowering the energy of the ground state.

The following table illustrates the expected solvent effects on the absorption maxima of this compound.

Table 2: Expected Solvent Effects on the Absorption Maxima (λmax) of this compound

| Solvent | Polarity Index | Expected λmax for π → π* (nm) | Expected λmax for n → π* (nm) |

| Hexane | 0.1 | ~244 | ~325 |

| Dichloromethane | 3.1 | ~248 | ~315 |

| Ethanol | 4.3 | ~250 | ~308 |

| Acetonitrile | 5.8 | ~249 | ~310 |

| Water | 10.2 | ~252 | ~305 |

Mass Spectrometry (MS) for Fragmentation Analysis and Molecular Structure Confirmation of this compound

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound. The exact mass can be calculated from its molecular formula, C₁₄H₁₈O₃.

The theoretical exact mass of the [M+H]⁺ ion of this compound is 235.1329. An experimental HRMS measurement would be expected to be very close to this value, confirming the elemental composition.

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Ion | Theoretical m/z |

| [M]⁺ | 234.1256 |

| [M+H]⁺ | 235.1329 |

| [M+Na]⁺ | 257.1148 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (e.g., the molecular ion) and its subsequent fragmentation to produce product ions. The fragmentation pattern provides valuable structural information. For this compound, characteristic fragmentation pathways would involve the cleavage of the ester and ketone functionalities.

Key expected fragmentation pathways include:

Loss of the pivaloyl group: Cleavage of the ester bond could lead to the loss of the C(CH₃)₃CO group, resulting in a fragment corresponding to the 4-propanoylphenol cation.

Loss of the propionyl group: Cleavage of the bond between the phenyl ring and the ketone could result in the loss of the CH₃CH₂CO group.

McLafferty rearrangement: For the propanoyl group, a McLafferty rearrangement could occur, leading to the loss of an alkene (ethene) and the formation of a radical cation.

Table 4: Plausible MS/MS Fragmentation Data for the [M+H]⁺ Ion of this compound

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss (Da) | Proposed Fragment Structure |

| 235.1329 | 179.0910 | 56.0419 (C₃H₄O) | [M+H - CH₂=C=O]⁺ |

| 235.1329 | 151.0753 | 84.0575 (C₅H₈O) | [M+H - (CH₃)₃CCO]⁺ |

| 235.1329 | 121.0648 | 114.0681 (C₇H₁₀O) | [C₆H₅O+H]⁺ from ester cleavage |

| 179.0910 | 151.0753 | 28.0157 (CO) | Loss of carbon monoxide from acylium ion |

Advanced Time-Resolved and Two-Dimensional Spectroscopic Techniques Applied to this compound

Advanced spectroscopic techniques can provide deeper insights into the dynamic processes and complex structural relationships within this compound.

Time-resolved spectroscopy, such as transient absorption spectroscopy, could be employed to study the excited-state dynamics of this molecule. Following photoexcitation, the molecule can undergo processes like intersystem crossing to a triplet state, which is common for aromatic ketones. Time-resolved techniques can monitor the formation and decay of these transient species on timescales ranging from femtoseconds to microseconds.

Two-dimensional (2D) spectroscopic techniques, such as 2D NMR (e.g., COSY, HSQC, HMBC), would be invaluable for the unambiguous assignment of all proton and carbon signals in the NMR spectra of this compound. For instance, HMBC (Heteronuclear Multiple Bond Correlation) would reveal correlations between protons and carbons separated by two or three bonds, confirming the connectivity between the propanoyl group, the phenyl ring, and the pivaloate ester group. While specific experimental data is not publicly available, the application of these techniques is standard for the structural elucidation of organic molecules of this complexity.

Ultrafast Vibrational Spectroscopy

Ultrafast vibrational spectroscopy is a powerful, non-invasive technique used to probe molecular dynamics in real-time, with resolutions spanning from femtoseconds to picoseconds. kyoto-u.ac.jp This method is particularly adept at tracking the flow of vibrational energy within a molecule, a process fundamental to chemical reactivity and energy dissipation. By employing a pump-probe approach, where an initial laser pulse excites specific vibrational modes and a subsequent pulse monitors their evolution, researchers can directly observe phenomena such as vibrational relaxation, energy transfer between different parts of the molecule, and coherent vibrational motion. escholarship.orgrsc.org

For a molecule like this compound, ultrafast vibrational spectroscopy can be employed to selectively excite the carbonyl (C=O) stretching vibrations of either the ketone or the ester functional group. Given that the vibrational frequencies of these two carbonyl groups are distinct due to their different chemical environments, they can be individually targeted. For instance, the ketone C=O stretch is expected at a lower frequency (around 1685 cm⁻¹) due to conjugation with the phenyl ring, while the ester C=O stretch would appear at a higher frequency (around 1750-1770 cm⁻¹). spectroscopyonline.comlibretexts.orgorgchemboulder.com

Following the initial excitation, the subsequent dynamics would be monitored to understand the pathways of intramolecular vibrational energy redistribution (IVR). Key research findings from such a hypothetical study could include:

Vibrational Lifetimes: The decay of the initially excited vibrational state provides the lifetime of that mode. For the carbonyl stretches in this compound, these lifetimes are expected to be on the order of picoseconds.

Energy Transfer Pathways: By monitoring the rise in temperature of other vibrational modes within the molecule, the flow of energy can be mapped. For example, energy from the excited carbonyl stretch could transfer to the phenyl ring modes or to the methyl group vibrations of the pivaloyl moiety.

Coherent Vibrational Motion: The excitation pulse can induce coherent motion in low-frequency modes, such as the torsional motion of the phenyl group. nih.gov These oscillations in the transient signal would reveal the frequencies and damping times of these large-amplitude motions.

A representative data table summarizing hypothetical findings from an ultrafast vibrational spectroscopy study on this compound is presented below.

| Vibrational Mode | Excitation Frequency (cm⁻¹) | Vibrational Lifetime (ps) | Primary Energy Transfer Pathway |

| Ketone C=O Stretch | 1686 | 2.5 | Phenyl Ring C=C Stretch |

| Ester C=O Stretch | 1760 | 3.1 | Pivaloyl C-H Bending |

| Phenyl Ring Torsion | - | 5.5 (Damping Time) | - |

Two-Dimensional Infrared (2D-IR) Spectroscopy

Two-dimensional infrared (2D-IR) spectroscopy is an advanced technique that provides a much more detailed picture of molecular structure and dynamics than conventional one-dimensional IR spectroscopy. mdpi.comwikipedia.org By spreading the vibrational spectrum across two frequency axes, 2D-IR spectroscopy can reveal couplings between different vibrational modes, identify distinct molecular conformations, and track chemical exchange processes with ultrafast time resolution. nih.govnih.gov

In a 2D-IR spectrum, diagonal peaks correspond to the fundamental vibrational transitions, similar to a standard IR spectrum. mdpi.com The crucial information, however, is contained in the off-diagonal cross-peaks. mdpi.com These cross-peaks appear only if two vibrational modes are coupled, and their intensity is related to the strength of this coupling. nih.gov The shape and evolution of both diagonal and cross-peaks over time provide detailed insights into the molecule's structural fluctuations and its interaction with the surrounding environment.

For this compound, a 2D-IR study would be particularly insightful for understanding the vibrational communication between the two carbonyl groups through the phenyl ring. The presence of a cross-peak between the ketone and ester C=O stretching vibrations would be direct evidence of their coupling. The strength of this coupling could provide information about the through-bond and through-space interactions between these two functional groups.

Key research findings from a hypothetical 2D-IR study could include:

Vibrational Coupling: The observation and quantification of cross-peaks between the ketone and ester carbonyl modes, as well as between the carbonyl modes and various phenyl ring vibrations. nih.gov

Structural Heterogeneity: The shape of the diagonal peaks can reveal whether there is a single, well-defined molecular conformation or a distribution of different structures in solution. oup.com

Solvation Dynamics: By analyzing the time-dependent changes in the 2D line shapes, it is possible to probe the fluctuations of the solvent shell around the molecule and understand how the solvent interacts with different parts of the solute.

A hypothetical data table summarizing key parameters that could be extracted from a 2D-IR spectrum of this compound is shown below.

| Vibrational Mode Pair | Cross-Peak Frequency (ω₁, ω₂) (cm⁻¹) | Coupling Strength (cm⁻¹) |

| Ketone C=O / Ester C=O | (1686, 1760) | 3.5 |

| Ketone C=O / Phenyl Ring C=C | (1686, 1600) | 5.2 |

| Ester C=O / Phenyl Ring C=C | (1760, 1600) | 2.1 |

Computational and Theoretical Investigations of 4 Propanoylphenyl 2,2 Dimethylpropanoate

Quantum Chemical Calculations for the Electronic Structure and Molecular Geometry of 4-Propanoylphenyl 2,2-dimethylpropanoate

Quantum chemical calculations are fundamental to predicting the behavior of this compound at the atomic level. These calculations solve the Schrödinger equation for the molecule, providing insights into its stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. mdpi.com It is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311G+(d,p), are instrumental in optimizing the molecular geometry of this compound to find its most stable three-dimensional arrangement. nih.gov

These calculations can also determine key electronic properties. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is a significant indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive. Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and global softness (S), can be derived from these orbital energies, offering a quantitative measure of the molecule's reactivity. mdpi.com

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Electronegativity (χ) | 3.85 eV |

| Chemical Hardness (η) | 2.65 eV |

| Global Softness (S) | 0.377 eV⁻¹ |

This table presents hypothetical data for illustrative purposes.

Ab initio methods are another class of quantum chemical calculations that are derived directly from theoretical principles, without the inclusion of experimental data. researchgate.net Methods like Hartree-Fock (HF) provide a foundational understanding of the electronic structure. While often less accurate than DFT for certain properties, they are crucial for providing a baseline and can be systematically improved upon with more advanced techniques. For this compound, ab initio calculations would be used to determine its ground state geometry and electronic energy, providing a theoretical foundation for understanding its intrinsic properties. acmm.nl

Conformational Analysis and Energy Landscapes of this compound

The flexibility of the ester and propanoyl groups in this compound allows for multiple spatial arrangements, or conformations. Conformational analysis involves systematically exploring these different arrangements to identify the most stable conformers and the energy barriers between them. Computational methods can be used to rotate the rotatable bonds in the molecule and calculate the potential energy at each step, generating a potential energy surface. The minima on this surface correspond to stable conformers. Understanding the conformational landscape is vital as the geometry of the molecule can significantly influence its reactivity and physical properties.

Table 2: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C-O-C-C) | Relative Energy (kcal/mol) |

| 1 (Global Minimum) | 180° | 0.00 |

| 2 | 60° | 1.5 |

| 3 | -60° | 1.5 |

| 4 (Transition State) | 0° | 4.2 |

This table presents hypothetical data for illustrative purposes.

Reaction Mechanism Predictions and Transition State Analysis for this compound Conversions

Theoretical methods are invaluable for elucidating the pathways of chemical reactions involving this compound. mit.edu By mapping the potential energy surface of a reaction, chemists can identify the most likely mechanism. This involves locating the transition state, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, a key factor in reaction kinetics. For example, the hydrolysis of the ester group in this compound could be studied computationally to understand whether it proceeds through an acid-catalyzed or base-catalyzed mechanism, and to identify the structures of the intermediates and transition states involved.

In Silico Prediction of Spectroscopic Parameters for this compound

Computational chemistry can predict the spectroscopic signatures of molecules, which is crucial for their identification and characterization.

By calculating the vibrational frequencies of the bonds in this compound, a theoretical infrared (IR) spectrum can be generated. nih.gov The positions and intensities of the absorption bands in the calculated spectrum can be compared with experimental data to confirm the molecule's structure. Similarly, theoretical Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated for the hydrogen and carbon atoms in the molecule. nih.gov These predicted chemical shifts are a powerful tool for interpreting experimental NMR spectra and assigning the signals to specific atoms within the molecular structure.

Table 3: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Data | Predicted Value | Experimental Value |

| IR Carbonyl Stretch (C=O) | 1735 cm⁻¹ | 1730 cm⁻¹ |

| ¹H NMR (aromatic protons) | 7.2-7.8 ppm | 7.1-7.7 ppm |

| ¹³C NMR (ester carbonyl) | 175 ppm | 174 ppm |

This table presents hypothetical data for illustrative purposes.

Predicted Collision Cross Sections (CCS)

The collision cross section (CCS) is a crucial physicochemical parameter that reflects the three-dimensional shape of an ion in the gas phase. It is defined as the rotationally averaged area of an ion that is accessible to a neutral drift gas in an ion mobility spectrometer. semanticscholar.org Experimentally determining CCS values for all known compounds is a significant challenge. Consequently, computational methods, particularly machine learning models, have been developed to predict CCS values based on molecular structures. semanticscholar.orgmdpi.comnih.gov

These prediction models are typically trained on large datasets of experimentally measured CCS values for a diverse range of molecules. semanticscholar.orgnih.gov By learning the complex relationships between molecular descriptors (such as mass, charge, and various structural features) and the resulting CCS, these models can estimate the CCS for novel or uncharacterized compounds like this compound. semanticscholar.org The prediction accuracy of these models is continually improving, with many achieving high correlation with experimental data. mdpi.comnih.gov For instance, support vector machine-based models have shown the ability to predict CCS values with a high degree of accuracy for various adducts, such as protonated ([M+H]⁺) and sodiated ([M+Na]⁺) ions. semanticscholar.org

The predicted CCS values for this compound would be valuable for its identification in complex mixtures when analyzed by ion mobility-mass spectrometry (IM-MS). By comparing the experimentally measured CCS of an unknown compound to the predicted value for this compound, the confidence in its identification can be significantly enhanced.

Below is an illustrative table of predicted CCS values for different adducts of this compound in nitrogen drift gas.

Predicted Collision Cross Section (CCS) Values for this compound Adducts

| Adduct Ion | Predicted CCS (Ų) |

| [M+H]⁺ | 155.8 |

| [M+Na]⁺ | 159.2 |

| [M+K]⁺ | 163.5 |

Molecular Dynamics (MD) Simulations for Dynamic Behavior of this compound

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the dynamic behavior of molecules like this compound at the atomic level. mdpi.com

For instance, MD simulations could be employed to understand how this compound interacts with biological membranes. mdpi.com Such simulations could predict its preferred location and orientation within a lipid bilayer, which can be crucial for understanding its potential biological activity or transport across cellular barriers. mdpi.com The insights gained from these simulations, such as the depth of membrane penetration or the effect of the molecule on membrane properties, are valuable in various fields of chemical and pharmaceutical research. mdpi.com

Synthetic Exploration of 4 Propanoylphenyl 2,2 Dimethylpropanoate Derivatives and Analogs

Synthesis of Halogenated Derivatives of 4-Propanoylphenyl 2,2-dimethylpropanoate

The introduction of halogen atoms onto the aromatic ring of this compound can significantly alter its electronic and biological properties. The directing effects of the existing substituents play a crucial role in determining the position of halogenation. The pivaloyloxy group is an ortho, para-director, while the propanoyl group is a meta-director. Due to the para-position being occupied, electrophilic aromatic substitution, such as halogenation, is expected to occur at the positions ortho to the pivaloyloxy group (C3 and C5).

Common halogenating agents for such reactions include N-halosuccinimides (NCS, NBS, NIS) for chlorination, bromination, and iodination, respectively. nih.gov The reactions are typically carried out in a suitable solvent, and for activated rings, a catalyst may not always be necessary. However, for less reactive substrates or to enhance regioselectivity, a catalyst like a Lewis acid or a transition metal complex can be employed. nih.gov

For instance, the bromination of a similar compound, acetophenone (B1666503), can be achieved using bromine in acetic acid. openstax.org This method could be adapted for this compound. The reaction would likely proceed via the formation of an enol intermediate, which then attacks the bromine molecule.

Table 1: Hypothetical Halogenation Reactions of this compound

| Entry | Halogenating Agent | Catalyst/Conditions | Expected Major Product |

| 1 | N-Bromosuccinimide (NBS) | Acetic Acid, rt | 4-Propanoyl-3-bromophenyl 2,2-dimethylpropanoate |

| 2 | N-Chlorosuccinimide (NCS) | Dichloromethane, rt | 4-Propanoyl-3-chlorophenyl 2,2-dimethylpropanoate |

| 3 | N-Iodosuccinimide (NIS) | Acetonitrile, reflux | 4-Propanoyl-3-iodophenyl 2,2-dimethylpropanoate |

This table presents hypothetical reaction conditions based on general knowledge of electrophilic aromatic halogenation of activated phenyl rings.

Synthesis of Alkyl and Aryl Substituted Derivatives

The introduction of alkyl and aryl groups onto the phenyl ring can be achieved through Friedel-Crafts reactions. wikipedia.org However, the presence of a deactivating propanoyl group and a bulky pivaloyloxy group presents challenges. Friedel-Crafts alkylation is prone to polyalkylation and carbocation rearrangements, which can lead to a mixture of products. berkeley.edu Friedel-Crafts acylation, followed by reduction, is often a more reliable method for introducing alkyl chains.

Given the directing effects of the existing substituents, new alkyl or aryl groups would be directed to the positions ortho to the pivaloyloxy group. A suitable Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), is typically required. wikipedia.org

For the synthesis of aryl-substituted derivatives, cross-coupling reactions such as the Suzuki or Negishi reaction would be more suitable. This would require prior halogenation of the phenyl ring, as described in section 6.1, to introduce a handle for the coupling reaction.

Table 2: Potential Friedel-Crafts and Cross-Coupling Reactions

| Entry | Reactant(s) | Catalyst/Conditions | Expected Major Product |

| 1 | This compound, tert-Butyl chloride | AlCl₃, Dichloromethane | 3-(tert-Butyl)-4-propanoylphenyl 2,2-dimethylpropanoate |

| 2 | 3-Bromo-4-propanoylphenyl 2,2-dimethylpropanoate, Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, Toluene/Water | 3-Phenyl-4-propanoylphenyl 2,2-dimethylpropanoate |

This table outlines potential synthetic routes. The feasibility and yields of these reactions would require experimental verification.

Ester Derivatives and Analogs of this compound

The ester functionality of this compound can be modified to generate a wide range of analogs. This can be achieved through transesterification, which involves reacting the parent ester with an excess of a different alcohol in the presence of an acid or base catalyst. wikipedia.orgmasterorganicchemistry.com The use of a large excess of the new alcohol helps to drive the equilibrium towards the desired product. For hindered esters like pivalates, more forcing conditions or specific catalysts, such as metal salts, may be necessary. google.com

Alternatively, the parent 4-hydroxypropiophenone can be esterified with various acyl chlorides or anhydrides to produce a library of ester derivatives. google.com This approach offers greater flexibility in introducing different ester groups.

Table 3: Synthesis of Ester Analogs

| Entry | Reactant(s) | Catalyst/Conditions | Product |

| 1 | This compound, Methanol (excess) | H₂SO₄ (cat.), Reflux | 4-Propanoylphenyl acetate (B1210297) |

| 2 | 4-Hydroxypropiophenone, Benzoyl chloride | Pyridine, Dichloromethane, rt | 4-Propanoylphenyl benzoate |

| 3 | 4-Hydroxypropiophenone, Acetic anhydride (B1165640) | H₂SO₄ (cat.), 70°C | 4-Propanoylphenyl acetate nih.gov |

Chemical Functionalization of the Propanoyl Moiety in this compound

The propanoyl moiety offers several sites for chemical modification, primarily at the α-carbon and the carbonyl group.

α-Halogenation: The α-hydrogens of the propanoyl group are acidic and can be replaced by halogens under both acidic and basic conditions. pressbooks.pubwikipedia.org Acid-catalyzed halogenation typically leads to monohalogenation, while basic conditions can result in polyhalogenation. chemistrysteps.com For example, propiophenone (B1677668) can be brominated at the α-position using bromine in methanol.

α-Amination: The α-position can also be aminated to introduce a nitrogen-containing functional group. This can be achieved through various methods, including the reaction of an α-halo ketone with an amine or through more modern catalytic approaches. researchgate.net For instance, direct α-amination of ketones can be achieved using electrophilic aminating reagents. nih.gov

Carbonyl Group Reactions: The carbonyl group can undergo a variety of reactions, including reduction to an alcohol, reductive amination to form an amine, and conversion to an oxime. scielo.brmdma.ch For example, the ketone can be reduced to a secondary alcohol using sodium borohydride.

Table 4: Functionalization of the Propanoyl Moiety

| Entry | Reaction Type | Reagent(s) | Expected Product |

| 1 | α-Bromination | Br₂, Acetic Acid | 2-Bromo-1-(4-(2,2-dimethylpropanoyloxy)phenyl)propan-1-one |

| 2 | α-Amination | 1. LDA, THF, -78°C; 2. Di-tert-butyl azodicarboxylate | tert-Butyl 2-(1-(4-(2,2-dimethylpropanoyloxy)phenyl)-1-oxopropan-2-yl)hydrazine-1,2-dicarboxylate |

| 3 | Reduction | NaBH₄, Methanol | 1-(4-(2,2-dimethylpropanoyloxy)phenyl)propan-1-ol |

Substituent Effects and Functionalization of the Phenyl Ring in this compound